3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide
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Overview
Description
3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide is a complex organic compound that features a quinazoline core, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan ring and the methoxyphenyl group. The final step involves the formation of the propanamide moiety.
Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of Propanamide Moiety: The final step involves the reaction of the intermediate with 1-phenylethylamine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Tetrahydroquinazoline derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and protein functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In industry, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cellular processes such as cell division and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Furan-2-YL)methyl][2-(4-hydroxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide
- 3-{[(Furan-2-YL)methyl][2-(4-chlorophenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide
- 3-{[(Furan-2-YL)methyl][2-(4-nitrophenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide
Uniqueness
The uniqueness of 3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biochemical interactions compared to its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C31H30N4O3 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3-[furan-2-ylmethyl-[2-(4-methoxyphenyl)quinazolin-4-yl]amino]-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C31H30N4O3/c1-22(23-9-4-3-5-10-23)32-29(36)18-19-35(21-26-11-8-20-38-26)31-27-12-6-7-13-28(27)33-30(34-31)24-14-16-25(37-2)17-15-24/h3-17,20,22H,18-19,21H2,1-2H3,(H,32,36) |
InChI Key |
QELRUQOVEICKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCN(CC2=CC=CO2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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